

Comparative Kinetic Analysis of Mesaconyl-CoA Hydratase Across Different Species

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Mesaconyl-CoA hydratase (EC 4.2.1.-) is a key enzyme in several central carbon metabolic pathways in both bacteria and archaea. It catalyzes the reversible hydration of mesaconyl-CoA to β-methylmalyl-CoA. This enzyme is a critical component of the 3-hydroxypropionate cycle for autotrophic CO2 fixation in organisms like Chloroflexus aurantiacus, and the ethylmalonyl-CoA pathway for acetate assimilation in bacteria such as Rhodobacter sphaeroides and Methylobacterium extorquens.[1][2][3] Understanding the kinetic properties of Mesaconyl-CoA hydratase from different species is crucial for metabolic engineering, inhibitor design, and drug development. This guide provides a comparative kinetic characterization of this enzyme from various species, supported by experimental data and detailed methodologies.

Kinetic Parameters of Mesaconyl-CoA Hydratase

The kinetic properties of **Mesaconyl-CoA** hydratase have been characterized in several microorganisms. The following table summarizes the key kinetic parameters for the enzymes from the bacterium Rhodobacter sphaeroides, the phototrophic green nonsulfur bacterium Chloroflexus aurantiacus, and the archaeon Haloarcula hispanica.



Species	Substra te	K_m_ (mM)	V_max_ (µmol min ⁻¹ mg ⁻¹)	k_cat_ (s ⁻¹)	k_cat_/ K_m_ (s ⁻¹ mM ⁻¹)	Optimal pH	Optimal Temper ature (°C)
Rhodoba cter sphaeroi des	erythro- β- methylm alyl-CoA	N/A	1400	1900	N/A	7.5	30
Chlorofle xus aurantiac us	erythro- β- methylm alyl-CoA	N/A	1300	1700	N/A	7.5	55
Haloarcul a hispanica	β- methylm alyl-CoA	0.35 ± 0.05	266 ± 13	N/A	254	N/A	37
Haloarcul a hispanica	Mesacon yl-C1- CoA	1.0 ± 0.1	20.7 ± 0.7	N/A	6.9	N/A	37
Haloarcul a hispanica	Mesacon yl-C4- CoA	0.18 ± 0.01	1.12 ± 0.02	N/A	2.0	N/A	37
Haloarcul a hispanica	(S)- Citramaly I-CoA	2.6 ± 0.3	1.6 ± 0.1	N/A	0.2	N/A	37
Haloarcul a hispanica	(S)- Malyl- CoA	0.32 ± 0.05	3.6 ± 0.2	N/A	3.8	N/A	37

Data for R. sphaeroides and C. aurantiacus were determined for the dehydration reaction of erythro- β -methylmalyl-CoA.[1][2] Data for H. hispanica represents both the hydration and dehydration reactions with various substrates.[4]



Experimental Protocols

The kinetic characterization of **Mesaconyl-CoA** hydratase involves several key steps, from gene cloning and protein expression to enzymatic assays.

Cloning, Expression, and Purification of Recombinant Mesaconyl-CoA Hydratase

The putative genes for **Mesaconyl-CoA** hydratase are typically identified from the genomes of the target organisms. For instance, the genes from C. aurantiacus and R. sphaeroides were cloned into an expression vector, such as pET16b, which allows for the production of N-terminally His-tagged proteins in Escherichia coli.[1][3] The recombinant proteins are then purified from the soluble cell fraction of E. coli extracts.[1] In the case of the archaeal enzyme from H. hispanica, heterologous expression in E. coli resulted in insoluble proteins, necessitating expression in Haloferax volcanii to obtain active, purified enzyme.[4][5]

Enzymatic Assays

The activity of **Mesaconyl-CoA** hydratase can be measured in both the hydration and dehydration directions.

- Coupled Spectrophotometric Assay (Dehydration Reaction): For the bacterial enzymes, a coupled spectrophotometric assay is employed.[1] This method involves the enzymatic conversion of propionyl-CoA and glyoxylate to β-methylmalyl-CoA using L-malyl-CoA/β-methylmalyl-CoA lyase. The subsequent dehydration of β-methylmalyl-CoA to mesaconyl-CoA by Mesaconyl-CoA hydratase is monitored by the increase in absorbance at approximately 290 nm, which corresponds to the formation of the double bond in mesaconyl-CoA.[1][3]
- UPLC-Based Assay (Hydration and Dehydration Reactions): For the archaeal enzyme from H. hispanica, enzyme activity is measured by ultra-performance liquid chromatography (UPLC).[4][5]
 - Forward Direction (Hydration): The reaction mixture contains Tris/HCl buffer, KCl, MgCl₂, and mesaconyl-C1-CoA. The reaction is initiated by the addition of the enzyme, and the formation of β-methylmalyl-CoA is monitored.[4][5]



Reverse Direction (Dehydration): The reaction mixture is similar, but β-methylmalyl-CoA is used as the substrate, and the formation of mesaconyl-C1-CoA is quantified.[4][5] The reactions are stopped at different time points by acidification, and the products are analyzed by reverse-phase C₁₈ UPLC.[4][5]

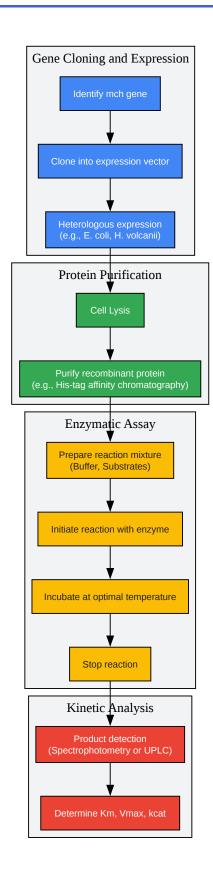
Determination of Kinetic Parameters

To determine the Michaelis-Menten constants (K_m) and maximum velocities (V_max), the enzymatic assays are performed with varying substrate concentrations.[4][5] The data are then fitted to the Michaelis-Menten equation. The turnover number (k_cat) and the catalytic efficiency (k_cat/K_m) are subsequently calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic context and the experimental workflow for the kinetic characterization of **Mesaconyl-CoA** hydratase.

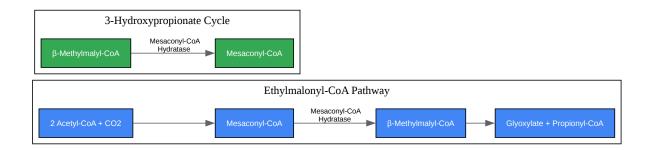




Click to download full resolution via product page

Caption: Experimental workflow for kinetic characterization.





Click to download full resolution via product page

Caption: Role of **Mesaconyl-CoA** hydratase in metabolic pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesaconyl-coenzyme A hydratase, a new enzyme of two central carbon metabolic pathways in bacteria PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Succinyl-CoA:Mesaconate CoA-Transferase and Mesaconyl-CoA Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and Mesaconyl-CoA Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- To cite this document: BenchChem. [Comparative Kinetic Analysis of Mesaconyl-CoA Hydratase Across Different Species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1247575#kinetic-characterization-of-mesaconyl-coa-hydratase-from-different-species]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com